Product packaging for 2-Amino-1,8-dihydro-6h-purin-6-one(Cat. No.:)

2-Amino-1,8-dihydro-6h-purin-6-one

Cat. No.: B1513527
M. Wt: 153.14 g/mol
InChI Key: GSINGEXIEHMJQX-UHFFFAOYSA-N
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Description

2-Amino-1,8-dihydro-6h-purin-6-one is a useful research compound. Its molecular formula is C5H7N5O and its molecular weight is 153.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N5O B1513527 2-Amino-1,8-dihydro-6h-purin-6-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7N5O

Molecular Weight

153.14 g/mol

IUPAC Name

2-amino-1,2,3,8-tetrahydropurin-6-one

InChI

InChI=1S/C5H7N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h5H,1,6H2,(H,8,9)(H,10,11)

InChI Key

GSINGEXIEHMJQX-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C(=N1)NC(NC2=O)N

Origin of Product

United States

Significance As a Fundamental Biomolecule in Nucleic Acid Chemistry

Guanine (B1146940) is indispensable to the structure and function of nucleic acids, the molecules responsible for storing and transmitting genetic information in all living organisms. fiveable.me Its unique chemical properties dictate the stability and fidelity of the genetic code.

As a purine (B94841), guanine possesses a characteristic double-ring structure, composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. allen.inbiologyonline.com This structure distinguishes it from the single-ring pyrimidine bases. In both DNA and RNA, guanine forms a specific and stable bond with the pyrimidine cytosine. fiveable.mestudy.com This pairing is mediated by three hydrogen bonds, a stronger interaction than the two hydrogen bonds formed between adenine (B156593) and thymine (B56734) (in DNA) or uracil (B121893) (in RNA). allen.inbiologyonline.comstudy.com This G-C (Guanine-Cytosine) triple bond significantly contributes to the thermal stability of the DNA double helix, with regions of DNA rich in G-C pairs being more resistant to denaturation than regions rich in A-T pairs. allen.infiveable.mestudy.com The 2-amino group of the guanine base provides a substantial amount of this stabilization energy. mdpi.com This precise and robust pairing is essential for the accurate replication of DNA and the transcription of genetic information into RNA, ensuring the integrity of the genetic blueprint is maintained across generations of cells. allen.infiveable.me

Properties of Guanine
PropertyValue
Chemical FormulaC₅H₅N₅O sciencequery.comallen.inbiologyonline.com
Molar Mass151.13 g/mol sciencequery.comallen.in
ClassificationPurine Nucleobase sciencequery.comallen.inbiologyonline.com
Complementary Base (DNA & RNA)Cytosine (via 3 hydrogen bonds) allen.infiveable.mebiologyonline.comstudy.com
SolubilityInsoluble in water, but soluble in acids and alkalis sciencequery.com
Melting Point360 °C sciencequery.com

Overview of Diverse Biological Roles Beyond Canonical Genetic Information Storage

Structural Conformations and Isomerism

The structural diversity of guanine is primarily rooted in tautomerism and its spatial arrangement when paired with other bases. These isomeric forms are crucial for the molecular recognition and function of DNA and RNA.

Guanine can exist in several tautomeric forms, which are structural isomers that readily interconvert. The most common types for guanine are keto-enol and amino-imino tautomerism. nih.gov The canonical form, found predominantly under physiological conditions, is the keto-amino tautomer (2-amino-1,9-dihydro-6H-purin-6-one). nih.govblogspot.com However, rare enol (2-amino-6-hydroxy-purine) and other tautomers can form through proton transfer. tsijournals.comrsc.org

While the keto form is significantly more stable and predominates in most cellular conditions, the existence of rare enol tautomers has profound biological implications. blogspot.com The formation of an enol tautomer alters the hydrogen bonding pattern of the base. nih.gov This change can lead to the formation of mismatched base pairs during DNA replication, such as a guanine-thymine (G-T) pair, which is a proposed mechanism for spontaneous point mutations. nih.govnih.gov Theoretical and experimental studies have identified multiple tautomers of guanine in the gas phase, often with small energy differences between them, making their interconversion feasible. tsijournals.comacs.org For instance, computational studies have quantified the relative stabilities of various guanine tautomers, showing the canonical keto form to be the most stable in the gas phase, though other forms are close in energy. cuni.czsns.it

The biological significance of this tautomerism lies in its potential to disrupt the genetic code. tsijournals.com If a rare tautomer of guanine exists at the moment of DNA replication, it can pair with thymine (B56734) instead of cytosine. nih.gov This mispairing, if not corrected by DNA repair mechanisms, can lead to a permanent mutation in the subsequent round of replication. rsc.org

Relative Stabilities of Guanine Tautomers in the Gas Phase
Tautomer Name/DescriptionRelative Energy (kcal/mol)Reference
Keto (N9-H, canonical)0.00 cuni.cz
Keto (N7-H)~0.00 cuni.cz
Enol (N9-H, trans)1.1 - 1.8 acs.org
Enol (N7-H, cis)> 4.0 acs.org
cisG1 (enol tautomer)0.720 tsijournals.com

This table presents a selection of calculated relative energies for different guanine tautomers, highlighting the small energy gaps that make their existence and interconversion plausible, particularly in specific environments.

Beyond the tautomerism of the individual molecule, the spatial relationship within a base pair is also critical. In the context of the guanine-cytosine (G-C) base pair, cis-trans isomerism refers to the relative orientation of the glycosidic bonds (the bonds connecting the base to the sugar) with respect to the axis of the hydrogen bonds. researchgate.net

Intermolecular Hydrogen Bonding Patterns

Hydrogen bonding is the primary force governing the specific pairing of nucleobases. nih.gov Guanine's structure provides a distinct pattern of hydrogen bond donors and acceptors that allows it to form three hydrogen bonds with cytosine in the canonical Watson-Crick pairing. labxchange.orgpeekskillcsd.org

In this G-C pair, guanine's O6 atom acts as a hydrogen bond acceptor, while the N1 proton and the amino group at C2 act as hydrogen bond donors. labxchange.org Cytosine complements this with its N3 and C2 carbonyl group acting as acceptors and its amino group at C4 acting as a donor. labxchange.org This specific three-bond pattern confers significant thermal stability to the G-C pair compared to the two-bond adenine-thymine pair. labxchange.org

Guanine can also participate in other hydrogen bonding arrangements. For example, in Hoogsteen base pairing, the N7 atom of guanine acts as a hydrogen bond acceptor, which involves a different face of the purine (B94841) ring. nih.gov Guanine can also form self-pairs, creating structures like G-quadruplexes, which are stabilized by hydrogen bonds between four guanine bases arranged in a square planar fashion. nih.govrsc.org These alternative bonding patterns are crucial for the formation of tertiary structures in DNA and RNA, such as triplexes and quadruplexes. nih.gov

Influence of Environmental Factors on Tautomeric Equilibria

The equilibrium between guanine's tautomeric forms is not static but is significantly influenced by the surrounding environment. nih.govcuni.cz Factors such as the solvent, pH, and interactions within a larger molecular structure like a DNA duplex or an enzyme's active site can shift the balance from one tautomer to another. nih.govnih.govresearchgate.net

In the gas phase, several keto and enol tautomers have comparable energies. cuni.cz However, in an aqueous solution, the canonical keto form is overwhelmingly favored. nih.govcuni.cz The polar water molecules preferentially stabilize the more polar keto tautomer over the enol forms. cuni.cz Computational studies have shown that even the presence of a few water molecules (microhydration) begins to shift the equilibrium toward the canonical form, a trend that becomes dominant in bulk water. cuni.cz

The local environment within a DNA duplex or at an enzyme's active site can also stabilize rare tautomers. nih.gov For instance, the tautomeric equilibrium of a G-T mispair has been shown to be sequence-dependent within a DNA duplex. nih.gov Furthermore, N7-methylation of guanine, a common form of DNA damage, has been shown to promote the formation of the rare enol tautomer when paired with thymine, altering the hydrogen-bonding pattern from a wobble to a Watson-Crick-like geometry. acs.org The pH of the environment is another critical factor, as protonation states of the base change with pH, which in turn influences the tautomeric preferences. nih.gov These environmental effects underscore that the biological consequences of guanine tautomerism are highly context-dependent. nih.govresearchgate.net

Biological Functions and Mechanistic Roles of Guanine

Role in Genetic Information Storage and Transfer

Guanine (B1146940) is a purine (B94841) derivative that plays a central role in encoding and transmitting genetic information. Its specific structure allows it to form a stable and specific partnership with cytosine, a pyrimidine (B1678525) base, which is a cornerstone of the structure and function of nucleic acids.

In 1953, James Watson and Francis Crick elucidated the double helix structure of DNA, which highlighted the principle of complementary base pairing. chemistrytalk.org A key feature of this model is the specific pairing between guanine (G) and cytosine (C). This G-C pair is stabilized by three hydrogen bonds, making it more stable than the adenine (B156593) (A) and thymine (B56734) (T) pair, which is held together by only two hydrogen bonds. numberanalytics.comlabxchange.org

The three hydrogen bonds form between specific groups on the two bases:

The carbonyl group at position 6 of guanine forms a hydrogen bond with the amino group at position 4 of cytosine. chemistrytalk.orgwikipedia.org

The hydrogen atom on the nitrogen at position 1 of guanine pairs with the nitrogen at position 3 of cytosine. chemistrytalk.org

The amino group at position 2 of guanine donates a hydrogen to the carbonyl group at position 2 of cytosine. chemistrytalk.orgwikipedia.org

This precise and stable pairing is fundamental to the double-stranded structure of DNA, ensuring the two strands are held together with a fixed distance between the backbones. libretexts.org The complementarity of G with C is essential for the faithful replication of DNA and the transcription of genetic information into RNA, where guanine also pairs with cytosine. numberanalytics.com

FeatureGuanine-Cytosine (G-C) PairAdenine-Thymine (A-T) Pair
Number of Hydrogen Bonds 32
Bonding Groups (Guanine) C6=O, N1-H, C2-NH2C6-NH2, N1
Bonding Groups (Cytosine) C4-NH2, N3, C2=ON3, C4=O
Relative Stability HigherLower
Contribution to DNA Stability Higher, especially in GC-rich regionsLower

This table summarizes the key differences between Guanine-Cytosine and Adenine-Thymine Watson-Crick base pairs.

The accuracy of genetic information transfer relies heavily on the specificity of Watson-Crick base pairing. However, the chemical nature of the bases, including guanine, allows for rare, alternative tautomeric forms to exist. These tautomers can lead to mispairing during DNA replication. For example, a rare tautomeric form of guanine can incorrectly pair with thymine.

To counteract such potential errors, cells have evolved sophisticated proofreading and mismatch repair mechanisms. DNA polymerases, the enzymes that synthesize DNA, have a proofreading function that can detect and correct most misincorporated nucleotides. If a mismatch is missed by the polymerase, the mismatch repair system scans the newly synthesized DNA strand to identify and fix the error, thereby maintaining the high fidelity of the genetic code.

Guanine Nucleotide Signaling Pathways

Beyond its role in genetics, guanine is the core component of guanine nucleotides, such as guanosine (B1672433) triphosphate (GTP) and guanosine diphosphate (B83284) (GDP), which are central to cellular signaling.

Guanine nucleotide-binding proteins, or G proteins, are a large family of proteins that act as molecular switches in intracellular signaling pathways. wikipedia.orgnumberanalytics.com Their function is dictated by the guanine nucleotide they are bound to. wikipedia.org When bound to GTP, a G protein is in its 'on' or active state, capable of interacting with and activating downstream effector proteins. ibiology.orgnih.gov Conversely, when bound to GDP, it is in its 'off' or inactive state. ibiology.orgnih.gov

The transition between these two states is tightly regulated:

Activation: Guanine Nucleotide Exchange Factors (GEFs) promote the release of GDP and the binding of GTP, which is more abundant in the cell. ibiology.orgontosight.ainih.gov This exchange activates the G protein.

Inactivation: G protein activity is terminated by the hydrolysis of GTP to GDP. This process is often accelerated by GTPase-Activating Proteins (GAPs). ibiology.orgontosight.ai

This simple on/off mechanism allows G proteins to transmit signals from outside the cell to its interior, controlling a vast array of cellular processes including transcription, motility, contractility, and secretion. wikipedia.org

One major class of G proteins is the heterotrimeric G proteins, composed of three distinct subunits: alpha (Gα), beta (Gβ), and gamma (Gγ). wikipedia.orgnih.gov These proteins are key mediators of signals from G protein-coupled receptors (GPCRs), a vast family of transmembrane receptors that detect molecules outside the cell. wikipedia.orgwikipedia.org

The signaling cycle proceeds as follows:

Inactive State: In the absence of a signal, the Gα subunit is bound to GDP and is in a complex with the tightly associated Gβγ dimer. nih.govresearchgate.net

Activation: An external signaling molecule (ligand) binds to and activates a GPCR. The activated GPCR acts as a GEF for the G protein, causing the Gα subunit to release GDP and bind GTP. nih.govwikipedia.org

Subunit Dissociation: The binding of GTP induces a conformational change in the Gα subunit, causing it to dissociate from both the GPCR and the Gβγ dimer. wikipedia.orgnih.gov

Downstream Signaling: The now-free Gα-GTP and Gβγ subunits can independently interact with and regulate various downstream effector proteins, such as enzymes (e.g., adenylyl cyclase, phospholipase C) and ion channels. wikipedia.orgnih.gov

Termination: The Gα subunit has intrinsic GTPase activity, which hydrolyzes GTP back to GDP. nih.govnih.gov This hydrolysis, often accelerated by GAPs or the effector proteins themselves, inactivates the Gα subunit, which then re-associates with a Gβγ dimer, returning the system to its basal state. teachmephysiology.com

This cycle allows for the amplification and precise control of signals originating from a wide variety of hormones, neurotransmitters, and sensory stimuli. wikipedia.org

In addition to the large heterotrimeric G proteins, there is a superfamily of smaller, monomeric G proteins known as small GTPases. wikipedia.orgontosight.ai These proteins, which include the well-studied Ras, Rho, and Raf families, are homologous to the Gα subunit and function as molecular switches in a similar GDP/GTP-regulated manner. wikipedia.orgibiology.org They play critical roles in regulating fundamental cellular activities. nus.edu.sg

Ras Family: The Ras proteins (like HRAS, KRAS, and NRAS) are central regulators of cell growth, proliferation, differentiation, and survival. nus.edu.sgwikipedia.org They are often activated by receptor tyrosine kinases and are key components of the mitogen-activated protein kinase (MAPK) cascade. nus.edu.sgwikipedia.org For instance, activated Ras-GTP can recruit and activate Raf kinases, initiating a phosphorylation cascade that ultimately leads to changes in gene expression. wikipedia.orgnih.gov

Rho Family: The Rho family of GTPases (including RhoA, Rac1, and Cdc42) are primary regulators of the actin cytoskeleton, cell polarity, and cell migration. wikipedia.orgnih.govmdpi.com They are involved in forming cellular structures like stress fibers, lamellipodia, and filopodia, which are essential for cell movement and morphology. nus.edu.sgwikipedia.org The Rho family also influences gene expression and cell cycle progression. mdpi.comnih.gov

Raf Family: The Raf family (A-RAF, B-RAF, c-Raf) consists of serine/threonine-specific protein kinases that are key effectors downstream of Ras. wikipedia.orgnih.gov Activation of Raf kinases by Ras-GTP is a crucial step in the RAS-RAF-MEK-ERK signaling pathway, which controls a multitude of cellular processes, including cell proliferation and survival. wikipedia.orgnih.gov

GTPase FamilyKey MembersPrimary Functions
Ras HRAS, KRAS, NRAS, Ral, RapCell growth, survival, differentiation, apoptosis, cell adhesion nus.edu.sgnih.gov
Rho RhoA, Rac1, Cdc42Actin cytoskeleton organization, cell polarity, cell movement, cell cycle progression wikipedia.orgnih.gov
Raf A-RAF, B-RAF, c-RafSerine/threonine kinase activity, mediators in the MAPK/ERK pathway wikipedia.orgnih.gov

This table provides an overview of major small GTPase families and their principal cellular functions.

Roles of Guanine Nucleotides in Intracellular Signal Transduction Cascades

Guanine nucleotides, particularly guanosine triphosphate (GTP) and cyclic guanosine monophosphate (cGMP), are pivotal molecules in relaying signals within cells. They are central to the function of G-proteins, a large family of proteins that act as molecular switches in intracellular signaling. nih.gov These proteins cycle between an inactive state when bound to guanosine diphosphate (GDP) and an active state when bound to GTP. nih.gov This switching mechanism allows them to couple extracellular receptors to intracellular effector proteins. nih.gov

Key signaling pathways involving guanine nucleotides include:

Cyclic AMP (cAMP) Pathway: While cAMP is an adenosine-derived nucleotide, its production is often regulated by G-proteins. G-proteins, such as Gs and Gi, stimulate and inhibit the enzyme adenylyl cyclase, respectively. nih.gov This enzyme catalyzes the conversion of ATP to cAMP, a ubiquitous second messenger that mediates a wide array of cellular responses, from hormone signaling to neurotransmission. longdom.org

Cyclic GMP (cGMP) Pathway: cGMP acts as a crucial second messenger, particularly in the nitric oxide (NO) signaling pathway. ontosight.ailagullo.com NO, a transient signaling molecule, diffuses across cell membranes and binds to and activates the enzyme soluble guanylate cyclase (sGC). nih.govplos.org Activated sGC then catalyzes the conversion of GTP into cGMP. lagullo.comnih.govplos.org The subsequent rise in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinases (PKG), which phosphorylate various protein targets to elicit physiological responses such as smooth muscle relaxation and vasodilation. nih.govresearchgate.net The signal is terminated by phosphodiesterases (PDEs), which degrade cGMP to GMP. nih.govplos.org

Nitric Oxide (NO) Pathway: This pathway is intrinsically linked to cGMP signaling. NO is synthesized from L-arginine by nitric oxide synthase (NOS). nih.gov Upon its generation, NO activates sGC, leading to a surge in cGMP levels. ontosight.ainih.gov This cascade is fundamental in numerous physiological processes, including the regulation of blood pressure and neurotransmission. ontosight.aiplos.org

Molecular Mechanisms of Guanine Nucleotide Regulation of Cellular Processes

The regulatory influence of guanine nucleotides extends to fundamental cellular activities, orchestrated primarily through G-protein signaling and the energetic status represented by GTP levels.

Transcription: Guanine nucleotides can influence gene expression. High-energy guanine nucleotides like GTP can act as a signal that links cellular energy status to the regulation of gene transcription. nih.gov Furthermore, G-proteins, once activated by GTP, can initiate signaling cascades that lead to the activation of transcription factors, thereby modulating the expression of specific genes. longdom.org

Motility: Cellular movement is a complex process that relies on the dynamic reorganization of the cytoskeleton. G-proteins are key regulators of this process, influencing the signaling pathways that control the assembly and disassembly of actin filaments and microtubules, which are essential for cell migration.

Secretion: The release of substances from a cell, such as hormones and neurotransmitters, is a tightly regulated process. G-proteins are involved in controlling the exocytosis of vesicles, where they help to mediate the fusion of vesicle membranes with the plasma membrane, leading to the secretion of their contents.

Formation and Functional Impact of G-Quadruplex Structures

In guanine-rich regions of DNA and RNA, four guanine bases can associate through non-canonical hydrogen bonds to form a square planar structure known as a G-tetrad. wikipedia.orgresearchgate.net The stacking of two or more of these G-tetrads creates a stable, four-stranded helical structure called a G-quadruplex (G4). wikipedia.orgnih.gov These structures are distinct from the classic double helix and play significant regulatory roles in the cell. nih.govcam.ac.uk

Structural Polymorphism of DNA and RNA G-Quadruplexes

G-quadruplexes exhibit remarkable structural diversity, a property known as polymorphism. mdpi.compraiseworthyprize.orgresearchgate.net This variability arises from several factors, including the number of strands involved (intramolecular, bimolecular, or tetramolecular) and the orientation of those strands. wikipedia.orgpraiseworthyprize.org

G-tetrads and Hoogsteen Hydrogen Bonding: The fundamental unit of a G-quadruplex is the G-tetrad, a planar arrangement of four guanine bases. praiseworthyprize.org Unlike the Watson-Crick base pairing that defines the DNA double helix, the guanines in a G-tetrad are held together by a network of Hoogsteen hydrogen bonds. researchgate.netnih.govwikipedia.org

Parallel/Antiparallel/Hybrid Topologies: The orientation of the sugar-phosphate backbones defines the topology of the G-quadruplex.

In a parallel topology, all four strands run in the same direction. wikipedia.org

In an antiparallel topology, some strands run in the opposite direction to others. wikipedia.org

A hybrid topology is a mix of parallel and antiparallel strand arrangements. This structural polymorphism allows G-quadruplexes to adopt a wide range of conformations, which is believed to be linked to their diverse biological functions. mdpi.comnih.gov

Table 1: Topologies of G-Quadruplex Structures

Topology Description Strand Orientation
Parallel All strands proceed in the same direction. ↑↑↑↑
Antiparallel Strands run in opposite directions. ↑↓↑↓
Hybrid A mixture of parallel and antiparallel strands. ↑↑↓↓

Mechanisms of G-Quadruplex Stabilization by Cations

The formation and stability of G-quadruplex structures are highly dependent on the presence of cations. nih.govacs.org Monovalent cations, particularly potassium (K+) and sodium (Na+), play a crucial role. acs.orgacs.org These cations fit into the central channel of the G-quadruplex, situated between the planes of the G-tetrads. nih.govnih.gov Here, they coordinate with the O6 carbonyl oxygen atoms of the guanine bases, neutralizing the electrostatic repulsion between them. nih.govresearchgate.net This coordination is essential for stabilizing the G-tetrad stack and, consequently, the entire quadruplex structure. nih.govnih.gov Potassium ions are generally more effective at stabilizing G-quadruplexes than sodium ions. acs.org

Genomic and Transcriptomic Distribution of G-Quadruplex Motifs

Computational analyses and experimental mapping have revealed that potential G-quadruplex-forming sequences are not randomly distributed throughout the genome and transcriptome. Instead, they are enriched in key regulatory regions. cam.ac.ukpraiseworthyprize.orgbohrium.com

Genomic Distribution: In the human genome, G-quadruplex motifs are prevalent in gene promoter regions, particularly those of oncogenes like MYC, BCL2, and VEGFA. wikipedia.orgmdpi.comresearchgate.net They are also found at the ends of chromosomes in telomeric regions, where they are thought to protect chromosome ends. wikipedia.orgwikipedia.org

Transcriptomic Distribution: G-quadruplex structures also form in RNA. They are frequently found in the 5' and 3' untranslated regions (UTRs) of messenger RNAs (mRNAs), where they can influence RNA processing, localization, and translation. nih.govresearchgate.netnih.gov

G-Quadruplexes in Gene Expression Regulation

The strategic location of G-quadruplexes allows them to act as significant regulatory elements, controlling gene expression at multiple levels. nih.govcam.ac.ukresearchgate.net

Transcription: The role of G-quadruplexes in transcription is complex and context-dependent. They can act as repressors by physically blocking the progression of RNA polymerase or preventing the binding of transcription factors. nih.govacs.org Conversely, they can also enhance transcription by promoting an open chromatin state, which facilitates the re-initiation of transcription. nih.govanr.froup.com The effect—upregulation or downregulation—can depend on the location of the G4 structure relative to the transcription start site and the specific proteins that may be recruited. nih.govoup.com

Translation: RNA G-quadruplexes located in the 5' untranslated region (5'-UTR) of mRNAs generally act as repressors of translation. nih.govnih.gov These stable structures can physically impede the scanning process of the ribosome, thereby preventing it from reaching the start codon and initiating protein synthesis. nih.govnih.gov However, in some contexts, such as within Internal Ribosome Entry Sites (IRES), G-quadruplexes can be required for efficient translation. nih.gov

Alternative Splicing: Emerging evidence indicates that G-quadruplexes are involved in the regulation of alternative splicing, a process that allows a single gene to produce multiple protein variants. G4 motifs are significantly enriched near splice junctions. nih.govnih.govbiorxiv.org The formation of a stable RNA G-quadruplex near a splice site can either promote or inhibit the inclusion of an exon, often by modulating the binding of splicing factors like hnRNPF. nih.govbiorxiv.orgoup.com

G-Quadruplexes in Chromosome Maintenance (e.g., Telomeres)

Guanine-rich sequences in DNA, particularly within telomeres, have the propensity to fold into four-stranded structures called G-quadruplexes (G4s). youtube.com Telomeres are protective caps (B75204) at the ends of linear chromosomes that are crucial for maintaining genomic stability. nih.govpnas.org The formation of G4 structures within telomeres is a significant area of research, with evidence suggesting both protective and potentially disruptive functions. nih.govnih.gov

The G-rich single-stranded overhang of telomeres can form G-quadruplexes, which are thought to play a role in telomere capping, thereby protecting chromosome ends from degradation and inappropriate DNA repair mechanisms. nih.govmdpi.com There is evidence suggesting that these structures can positively influence telomere maintenance through both the enzyme telomerase and recombination-based pathways. nih.gov For instance, the folding of the nascent DNA product into a G-quadruplex during the extension process by telomerase can modulate the enzyme's catalytic kinetics and dissociation. pnas.org However, the formation of G-quadruplexes can also present a challenge to cellular machinery, potentially impeding DNA replication and becoming a source of genomic instability. nih.govnih.gov

The stability of G-quadruplexes is influenced by factors such as the number of G-quartets and the presence of cations like potassium. elifesciences.orgelifesciences.org The resolution of these structures is critical for maintaining genome integrity, and specialized helicases, such as those from the Pif1 family, are known to unfold G4 structures to prevent genome instability. nih.govmdpi.com Loss-of-function mutations in helicases that resolve G-quadruplexes are linked to various cancers and genetic disorders, highlighting the direct connection between pG4 sequences and genome instability. oup.com

The potential locations and functions of G-quadruplexes at telomeres are diverse. They may form in the single-stranded overhang, where they can regulate telomerase, or in the double-stranded region during replication or transcription, which could trigger instability or recombination-mediated telomere maintenance. nih.gov

FindingOrganism/SystemImplication for Chromosome MaintenanceReference
G-quadruplexes may play a protective capping role at telomeres.Yeast, HumanProtects chromosome ends from degradation and illicit processing. nih.govnih.gov
G4 formation can impede DNA replication.GeneralPotential source of genome instability if not properly resolved. nih.govnih.gov
G4 folding of nascent DNA modulates telomerase activity.HumanRegulates the process of telomere elongation. pnas.org
Helicases like WRN, BLM, and Pif1 resolve G4 structures.Human, YeastPrevents genome instability by unwinding G4s. nih.govoup.com
G4 structures can induce DNA damage and recombination events.GeneralCan lead to chromosomal rearrangements if not properly managed. mdpi.com

G-Quadruplexes in Bacterial Pathogenicity and Genomic Stability

G-quadruplex forming sequences are not limited to eukaryotes and have been identified in the genomes of various bacteria, where they play significant regulatory roles. nih.gov These structures are implicated in bacterial pathogenicity and the maintenance of genomic stability. elifesciences.orgnih.gov In silico analyses have revealed that potential G4-forming sequences are prevalent in bacterial genomes, often located in regulatory regions such as promoters. nih.govasm.org

A comprehensive analysis of 89 pathogenic bacterial strains demonstrated that G-quadruplex structures are unevenly and non-randomly distributed within pathogenicity islands (PAIs). elifesciences.orgnih.gov PAIs are distinct DNA regions in pathogenic bacteria that carry genes associated with virulence. elifesciences.orgnih.gov The conservation of G4 structures within the same pathogenic strains suggests they have a crucial and conserved function in regulating pathogenic traits. elifesciences.orgelifesciences.orgnih.gov The formation of G4s in these regions, which often have a different GC content, might modulate the expression of virulence-associated genes by affecting the binding of transcription factors or RNA polymerase. elifesciences.orgelifesciences.org

In specific pathogens, G4s are found in the promoter regions of essential genes, suggesting a role in regulating key cellular processes. asm.org For example, in Streptococcus pneumoniae, highly conserved G4-forming sequences are present in essential virulence genes involved in recombination repair (recA), drug efflux (pmrA), and host-pathogen interactions (hsdS). asm.org Similarly, in Mycobacterium tuberculosis, the distribution of G4 motifs suggests they could be targeted by G4-ligands to develop new antitubercular therapies. nih.govasm.org

From the perspective of genomic stability, G-quadruplexes in bacteria can act as a double-edged sword. nih.gov They can be beneficial by participating in the regulation of gene expression, transcription, and recombination. nih.gov However, their stable nature can also be problematic, potentially acting as impediments to genome replication, transcription, and translation, which can lead to instability. nih.gov The cell employs specific proteins and helicases to bind and unwind G4s, managing their formation and resolution to maintain genomic integrity. nih.gov Studies in yeast have shown that the most thermodynamically stable G4 motifs can cause genetic instability, and genomes across many species show a depletion of these highly stable motifs, suggesting a negative selection to preserve genome stability while retaining the positive biological roles of less stable G4s. acs.org

FeatureRole in Bacterial PathogenicityRole in Bacterial Genomic StabilityReference
Location Non-randomly distributed within Pathogenicity Islands (PAIs). elifesciences.orgnih.govFound in promoter regions and other regulatory areas. nih.govasm.org elifesciences.orgnih.govnih.govasm.org
Function Regulate the expression of virulence-associated genes. elifesciences.orgelifesciences.orgCan activate or inhibit replication, transcription, and recombination. nih.gov elifesciences.orgelifesciences.orgnih.gov
Effect Conserved G4s in pathogens suggest a crucial role in virulence. elifesciences.orgnih.govCan be a source of instability by impeding replication, but also aid cellular processes. nih.govacs.org elifesciences.orgnih.govnih.govacs.org
Example Found in essential virulence genes of S. pneumoniae and M. tuberculosis. asm.orgDepletion of the most stable G4 motifs in many genomes to avoid instability. acs.org asm.orgacs.org

Molecular Interactions Involving Guanine

Guanine (B1146940) Interactions with Proteins

The specific recognition of guanine by proteins is a cornerstone of many cellular activities, including DNA replication, transcription, and repair. numberanalytics.comnih.gov This recognition is achieved through a combination of hydrogen bonding, electrostatic interactions, and shape complementarity, allowing proteins to distinguish guanine from other nucleobases with high fidelity.

Specificity of Guanine Recognition by Nucleic Acid-Binding Proteins

The specificity of guanine recognition by proteins is paramount for the faithful execution of genetic processes. nih.gov Proteins have evolved sophisticated mechanisms to discriminate guanine from other bases like adenine (B156593), cytosine, and thymine (B56734) (or uracil (B121893) in RNA). wikipedia.orgoup.com This discrimination is largely achieved through a pattern of hydrogen bond donors and acceptors presented by the guanine molecule. wikipedia.orgyoutube.com The C-6 carbonyl group of guanine acts as a hydrogen bond acceptor, while the N-1 and the amino group at C-2 serve as hydrogen bond donors. wikipedia.org

A notable example of specific guanine recognition involves the interaction with carboxylate ions, such as those found in the side chains of aspartic and glutamic acid residues in proteins. nih.gov Studies have shown that carboxylate ions specifically interact with guanine derivatives, leading to a significant downfield shift in the nuclear magnetic resonance (NMR) signal of the guanine's amino group. nih.gov This interaction is highly specific, with an association constant significantly higher than that of the guanine-cytosine base pair under similar conditions, and it involves hydrogen bonding with the N(1)H and the amino group at position 2 of guanine. nih.gov This strong and specific interaction can even induce the dissociation of guanine-cytosine base pairs, highlighting its potential importance in protein-nucleic acid recognition. nih.gov

Furthermore, the environment surrounding the binding site influences specificity. While adenine and guanine are both purines, the distribution of protein folds that bind them differs, with adenine-binding proteins showing greater structural diversity. oup.com The hydrogen bonding patterns also differ; hydrogen bonds to guanine are almost equally likely to involve a protein residue as they are to involve a water molecule, whereas half of the hydrogen bonds to adenine come from water molecules, indicating that adenine is more exposed in its complexes. oup.com

G-Quadruplex-Protein Binding Mechanisms and Recognition Motifs

Guanine-rich sequences in nucleic acids can fold into four-stranded structures known as G-quadruplexes (G4s). nih.govnih.gov These structures are formed by the stacking of G-tetrads, which are square planar arrangements of four guanine bases stabilized by Hoogsteen hydrogen bonds. nih.gov The formation and stability of G4s are dependent on the presence of monovalent cations. nih.govnih.gov G4 structures are implicated in various cellular processes, including telomere maintenance, transcription, and translation, and are recognized by a specific set of proteins. nih.govnih.gov

Proteins that bind to G-quadruplexes often utilize specific recognition motifs. One of the most well-characterized motifs is the Arginine-Glycine-Glycine (RGG) or Glycine-Arginine-rich (GAR) domain. mdpi.comacs.org This domain, rich in arginine and glycine (B1666218) residues, is found in many G4-binding proteins. mdpi.comacs.org While it was initially thought that the arginine residues might stack on the terminal G-tetrads, evidence suggests that the interaction is more complex. nih.gov Small molecules that bind to the G-tetrad face can disrupt the interaction of some RGG-containing proteins, but the RGG motifs themselves can also recognize the loops of the G4 structure. nih.gov

Another important recognition element is the RNA Recognition Motif (RRM), a domain found in many RNA-binding proteins that has also been shown to bind to G4 structures. biorxiv.org Some proteins, like nucleolin, possess both RGG and RRM domains, which work in concert to stabilize G-quadruplexes. acs.org The DHX36 helicase is unique in that it has been shown to directly interact with the open guanine-tetrad face of RNA G4s, which explains its preference for these structures. nih.gov

Role of Specific Amino Acid Residues in Guanine Interaction Interfaces

The specific recognition of guanine by proteins is mediated by the chemical properties of individual amino acid residues at the protein-DNA/RNA interface.

Key Amino Acid Residues and Their Interactions with Guanine:

Amino Acid ResidueType of Interaction with GuanineSignificance in Recognition
Arginine Bidentate hydrogen bonds with O6 and N7 atoms in the major groove. nih.gov Cation-π interactions with the guanine ring. acs.orgProvides high specificity for guanine over adenine. nih.gov The arrangement of arginines in RGG motifs is crucial for G4 binding. acs.org
Lysine (B10760008) Hydrogen bonds with guanine. nih.govContributes to the stabilization of the protein-guanine complex. nih.gov
Aspartic Acid/Glutamic Acid Hydrogen bonds with the amino group of guanine. nih.govpnas.orgCarboxylate groups show a strong and specific interaction with guanine, potentially disrupting G-C pairs. nih.gov These residues act as negative selectors, preventing off-target binding. pnas.org
Aromatic Residues (Phenylalanine, Tyrosine, Tryptophan) π-π stacking interactions with the guanine base. nih.govresearchgate.netCrucial for G4 recognition and can influence the specificity for DNA versus RNA G4s. nih.gov
Serine/Threonine Hydrogen bonds with guanine. nih.govContribute to the network of interactions that stabilize guanine binding.
Glycine Provides flexibility to the protein backbone. mdpi.comCommon in RGG motifs, allowing the arginine residues to be positioned optimally for G4 interaction. mdpi.com

Arginine plays a particularly important role in guanine recognition. It can form bidentate hydrogen bonds with the O6 and N7 atoms of guanine in the major groove of DNA, providing a high degree of specificity. nih.gov In the context of G-quadruplexes, the precise positioning of arginine and phenylalanine residues within an RGG motif can lead to additional hydrogen bonding and π-stacking interactions with the nucleobases, strengthening the binding. acs.org

Acidic residues like aspartate and glutamate, despite their negative charge, are also crucial for guanine recognition. pnas.org They show a strong preference for interacting with cytosine, but also play a role in recognizing guanine through hydrogen bonding with its amino group. nih.govpnas.org These residues can act as "negative selectors," preventing the protein from binding to non-target sites and thereby increasing the efficiency of target location. pnas.org

Aromatic amino acids such as phenylalanine, tyrosine, and tryptophan contribute to binding through π-π stacking interactions with the guanine base. nih.govresearchgate.net In some G4-binding proteins, mutations of these aromatic residues to alanine (B10760859) completely abolish affinity for G4 structures, demonstrating their critical role in recognition. nih.gov

Guanine Interactions with DNA and RNA

Within the structure of nucleic acids, guanine's interactions extend beyond simple base pairing, playing a critical role in the stability and formation of complex three-dimensional structures.

Base Stacking and Pi-Pi Interactions

In both DNA and RNA, the stability of the helical structure is not solely dependent on the hydrogen bonds between base pairs but is also significantly influenced by base stacking, a form of π-π interaction. chemeurope.comoup.com The aromatic rings of the bases, including guanine, are arranged parallel to each other, allowing for the overlap of their p-orbitals. chemeurope.com This overlap creates a stabilizing non-covalent interaction. chemeurope.com

Role in Higher-Order Nucleic Acid Structures Beyond Watson-Crick

While guanine's role in forming the canonical Watson-Crick base pair with cytosine is fundamental to the DNA double helix, it is also a key player in the formation of non-canonical, higher-order nucleic acid structures. allen.innumberanalytics.com The most prominent example is the G-quadruplex, as discussed previously. These four-stranded structures are found in guanine-rich regions of the genome, such as telomeres and gene promoters, where they play regulatory roles. nih.govuv.es

Beyond the intramolecular G-quadruplex, guanine can also participate in the formation of intermolecular G-quadruplexes, where the G-tetrads are formed from two or more separate nucleic acid strands. nih.gov These structures can be involved in processes like DNA recombination. nih.gov

In essence, the chemical versatility of guanine allows it to participate in a wide range of interactions, from the specific recognition by proteins to the formation of diverse and complex nucleic acid architectures that are essential for life.

Interaction with Small Molecules and Ligands (Focus on mechanistic insights)

The interaction of 2-Amino-1,8-dihydro-6h-purin-6-one, commonly known as guanine, with small molecules and ligands is a cornerstone of chemical biology and drug discovery. The unique structural and electronic features of the guanine base—specifically its hydrogen bond donor and acceptor sites (N1-H, N2-H, and O6, N7) and its electron-rich purine (B94841) core—allow for a diverse range of specific, high-affinity interactions. nih.gov These interactions are fundamental to targeting complex nucleic acid structures like G-quadruplexes and riboswitches, as well as enzymes that process guanine. nih.govresearchgate.net Mechanistic understanding of these binding events is primarily elucidated through a combination of biophysical techniques, such as Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography, complemented by computational simulations. nih.govnih.govnih.gov

Recognition in G-Quadruplexes and Mismatched DNA

Guanine-rich sequences in nucleic acids can fold into four-stranded structures known as G-quadruplexes, which are implicated in the regulation of critical cellular processes, including transcription. researchgate.netosaka-u.ac.jp These structures present a unique target for small molecules. The primary binding mode for many G-quadruplex ligands involves π-π stacking interactions with the flat, electron-rich G-tetrads—the planar arrangement of four guanine bases that form the core of the quadruplex. researchgate.net

A well-studied example is the cationic porphyrin, TMPyP4. This molecule has been shown to bind to and stabilize the G-quadruplex formed in the promoter region of the MYC oncogene. nih.govnih.gov This stabilization inhibits the activity of proteins that would normally unfold the G-quadruplex, leading to the downregulation of MYC expression. nih.govnih.gov While initial models suggested intercalation between G-tetrads, molecular dynamics simulations and NMR data favor a model where the ligand binds externally, stacking on the ends of the quadruplex. nih.govresearchgate.net

Beyond G-quadruplexes, small molecules have been designed to selectively recognize guanine in other contexts, such as mismatched base pairs in DNA. Guanine-guanine (G-G) mismatches can arise from DNA damage or replication errors. Dimeric 2-amino-1,8-naphthyridine has been shown to selectively bind to G-G mismatches with high affinity. nih.gov Spectroscopic and thermodynamic analyses reveal that the binding is enthalpy-controlled and involves the intercalation of both naphthyridine rings into the DNA, where they form specific hydrogen bonds with the two guanine bases of the mismatch. nih.govresearchgate.net This recognition is highly sensitive to the structure of the linker connecting the two naphthyridine units, highlighting the precise structural complementarity required for binding. nih.gov

Targeting RNA Structures and Enzymes

Guanine residues in RNA also serve as specific targets for small molecules. For instance, a class of coumarin (B35378) derivatives has been identified that exhibits selective binding to single guanine bulges in RNA. nih.govnih.gov All-atom Gaussian accelerated Molecular Dynamics (GaMD) simulations, corroborated by NMR and structure-activity relationship (SAR) studies, have revealed a rare minor groove binding mechanism. nih.govresearchgate.netrcsb.org The key interaction occurs between the coumarin moiety of the ligand and the bulged guanine base. nih.govrcsb.org The planarity of the ligand is a critical factor for high-affinity binding; the addition of a single methyl group that disrupts this planarity can lead to a more than 100-fold reduction in binding affinity. nih.govresearchgate.net

Enzymes that metabolize guanine, such as guanine deaminase (GDA), are also important targets. GDA catalyzes the hydrolytic deamination of guanine to xanthine (B1682287). nih.govnih.gov Inhibitors of this enzyme have therapeutic potential. Kinetic analyses have identified several small molecules that act as competitive inhibitors of GDA. For example, azepinomycin (B1194030) was found to be a competitive inhibitor of guanase with a Kᵢ value of 2.5 µM. nih.gov Through virtual screening coupled with in vitro kinetic studies, other compounds have been identified that show even higher binding affinity to human GDA than its natural substrate, guanine. nih.gov

The mechanistic insights gained from these studies, particularly the quantitative understanding of binding affinities and thermodynamics, provide a rational basis for the design of new therapeutic agents and molecular probes targeting guanine-mediated biological processes.

Research Findings: Binding and Inhibition Data

The following tables summarize key quantitative data from research on the interaction of small molecules with guanine-containing targets. The dissociation constant (Kd) represents the concentration of ligand at which half of the target molecules are occupied at equilibrium; a lower Kd value indicates higher binding affinity. malvernpanalytical.com The inhibition constant (Kᵢ) is a measure of an inhibitor's potency, representing the concentration required to produce 50% inhibition of an enzyme. ucl.ac.uk Thermodynamic parameters obtained via Isothermal Titration Calorimetry (ITC) provide insight into the forces driving the binding interaction. nih.govnih.gov

Table 1: Ligand Binding Affinities (Kd)

This table presents the dissociation constants for various ligands binding to guanine-related structures.

LigandTargetMethodKdSource(s)
Dimeric 2-amino-1,8-naphthyridineG-G Mismatched DNAITC53 nM nih.govresearchgate.net
Coumarin Derivative (C30)RNA Single G Bulge (RNA5)Fluorescence Polarization0.27 ± 0.01 µM nih.govnih.gov
Coumarin Derivative (C34)RNA Single G Bulge (RNA1)Fluorescence Polarization0.10 ± 0.01 µM nih.gov
Coumarin Derivative (SMSM64)RNA Single G Bulge (RNA5)Fluorescence Polarization> 50 µM nih.govnih.gov

Table 2: Enzyme Inhibition Constants (Kᵢ)

This table shows the inhibition constants for compounds targeting guanine deaminase (GDA).

InhibitorEnzymeInhibition TypeKᵢSource(s)
AzepinomycinGuanase (GDA)Competitive2.5 ± 0.6 µM nih.gov
8-AminoguanineHuman GDACompetitive1.83 ± 0.12 µM nih.gov
2,6-Diamino-8-mercaptopurineHuman GDACompetitive2.11 ± 0.15 µM nih.gov
6-Thioguanine (B1684491)Human GDACompetitive2.65 ± 0.17 µM nih.gov

Table 3: Thermodynamic Parameters of Binding via ITC

This table details the thermodynamic parameters for a series of 2-amino-1,8-naphthyridine derivatives binding to a cytosine opposite an abasic (AP) site, a system analogous to specific base recognition. The data illustrates how structural modifications influence the enthalpic (ΔH) and entropic (TΔS) contributions to the free energy of binding (ΔG). oup.com

LigandΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)Source(s)
2-amino-1,8-naphthyridine (AND)-8.8-13.1-4.3 oup.com
2-amino-7-methyl-1,8-naphthyridine (AMND)-9.9-13.2-3.3 oup.com
2-amino-5,7-dimethyl-1,8-naphthyridine (ADMND)-10.3-12.9-2.6 oup.com
2-amino-5,6,7-trimethyl-1,8-naphthyridine (ATMND)-11.1-12.8-1.7 oup.com

Synthetic Chemistry and Design of Guanine Derivatives and Analogs

Strategies for Chemical Modification and Derivatization of the Guanine (B1146940) Scaffold

The guanine molecule offers several reactive sites for chemical modification, including the exocyclic amino group (N2), the lactam system (O6/N1), the imidazole (B134444) nitrogens (N7 and N9), and the C8 position. Strategic derivatization at these sites allows for the fine-tuning of the molecule's electronic, steric, and hydrogen-bonding properties, which in turn dictates its biological interactions.

Substitution at the O6-position of the guanine ring is a critical modification, as this site is involved in Watson-Crick base pairing with cytosine. wikipedia.org Altering this position can disrupt DNA structure and function, a principle exploited in the design of anticancer drugs.

A common and effective strategy for synthesizing O6-substituted guanine derivatives involves the use of a 2-amino-6-halopurine intermediate, typically 2-amino-6-chloropurine (B14584). calstate.eduresearchgate.net This intermediate can be prepared from guanine itself through a chlorination process, for instance, by using phosphoryl chloride (POCl₃) with a phase transfer catalyst like PEG-2000 to improve yields. calstate.edu The resulting 2-amino-6-chloropurine is then subjected to nucleophilic substitution at the C6 position. Alkoxylation with various sodium alkoxides in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) displaces the chloro group to yield the desired O6-alkylguanine derivatives. calstate.edu

Another versatile method involves activating the O6-position for nucleophilic attack. Guanosine (B1672433) or 2'-deoxyguanosine, with appropriate protection of the sugar hydroxyls (e.g., with tert-butyldimethylsilyl groups), can be converted to an O6-(benzotriazol-1-yl) derivative. nih.gov This transformation is achieved using reagents like 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). The resulting O6-(benzotriazol-1-yl) intermediate is stable and can be readily isolated. Subsequently, it can be treated with a wide range of nucleophiles, such as amines or thiols, to introduce diverse substituents at the C6 position in good yields. nih.gov

Post-synthetic modification of oligonucleotides is another advanced strategy. This is more challenging due to the lower electrophilicity at the C6 position of 2-aminopurines compared to other purines. mdpi.com However, methods have been developed using oligodeoxyribonucleotides (ODNs) containing a 2-amino-6-modified purine (B94841), such as S⁶-(2,4-dinitrophenyl)thioguanine, which can be displaced by alcohols to form O6-alkylguanine-containing DNA. mdpi.com This allows for the site-specific incorporation of O6-alkylated bases into DNA strands, which are invaluable tools for studying DNA repair mechanisms, like those involving O6-methylguanine-DNA methyltransferase (MGMT). mdpi.com

Starting MaterialReagent(s)IntermediateProduct TypeRef
Guanine1. Acetic anhydride (B1165640) 2. POCl₃/PEG-20002,9-Diacetylguanine -> 2-Amino-6-chloropurineO6-Alkylguanines calstate.edu
Protected GuanosineBOP/DBUO6-(Benzotriazol-1-yl) guanosineC6-substituted 2-aminopurine (B61359) nucleosides nih.gov
ODN with S⁶-thio-GAlcohol/DBUN/AODN with O6-Alkylguanine mdpi.com

Derivatives of guanine featuring a thiol group at the C8 position have shown significant therapeutic and biological potential. nih.gov However, the direct S-alkylation of 8-thioguanine derivatives can suffer from low yields and poor regioselectivity. nih.gov

To overcome these challenges, a more efficient synthetic route has been developed that involves the protection of the exocyclic N2-amino group. nih.govnih.gov Specifically, the introduction of a (dimethylamino)methylene protecting group at the N2 position has been shown to significantly improve the efficiency of subsequent S-alkylation. nih.gov The synthesis starts with a material like 8-thio-9-(2-hydroxyethoxymethyl)guanine. This starting material is reacted with N,N-dimethylformamide dibutyl acetal (B89532) to form the N2-(dimethylamino)methylene derivative. nih.gov This protection prevents side reactions and directs the alkylation to the desired sulfur atom. The protected intermediate can then be efficiently S-alkylated with various alkylating agents, leading to a diverse range of 8-thiosubstituted guanine derivatives. nih.gov This method provides a more controlled and higher-yielding pathway to these important compounds.

Key StrategyStarting Material ExampleProtecting Group ReagentBenefitRef
N2-Amidine Protection8-thio-9-(2-hydroxyethoxymethyl)guanineDMF-dibutyl acetalImproved regioselectivity and yield of S-alkylation nih.govnih.gov

Modification at the nitrogen atoms of the purine ring system, particularly at the N9 and N7 positions, is a major focus in the development of nucleoside analogs. A significant challenge in guanine chemistry is controlling the site of glycosylation or alkylation, as reactions can occur at both the N9 and N7 positions, leading to mixtures of regioisomers that are often difficult to separate. researchgate.net

To achieve high regioselectivity for the desired N9-substituted products, multi-step strategies involving protected guanine derivatives are employed. One successful approach uses 2-N-acetyl-6-O-diphenylcarbamoylguanine as a key intermediate. researchgate.netnih.gov This intermediate is prepared from 2-N,9-diacetylguanine. The bulky diphenylcarbamoyl group at the O6 position and the acetyl group at the N2 position sterically hinder the N7 position. After silylation, the intermediate couples with glycosyl donors (like glycosyl acetates) or α-haloethers, predominantly at the N9 position, yielding the N9-substituted guanine analogs with high regioselectivity and in good yields. researchgate.netnih.gov

The synthesis of N-substituted analogs also includes the creation of guanine isosteres, where the core purine structure is altered. For example, novel 4-aza-9-deaza-guanine isosteres with an imidazo[2,1-f] mdpi.comnih.govnih.govtriazin-4(3H)-one scaffold have been synthesized. nih.gov These complex structures are built using multi-component reactions, such as the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR), to generate a library of diverse N-substituted analogs. nih.gov

Stereochemical Considerations in Guanine Analog Synthesis

The biological activity of nucleoside analogs is often critically dependent on their stereochemistry, including the configuration of the sugar moiety and the conformation around the glycosidic bond. calstate.edu Therefore, controlling stereochemistry during synthesis is paramount.

In the synthesis of nucleosides, achieving stereoselective glycosylation—the formation of the C-N bond between the sugar and the nucleobase—is a key challenge. The outcome (α or β anomer) can be influenced by the protecting groups on the sugar, the reaction conditions, and the nature of the nucleobase itself. researchgate.net For instance, the use of participating protecting groups (e.g., an acetyl group at C2 of the sugar) can promote the formation of 1,2-trans glycosides through the formation of a cyclic acyl-oxonium ion intermediate. Long-range participation from protecting groups at other positions can also influence facial selectivity. researchgate.net

The synthesis of conformationally locked nucleoside analogs is a powerful strategy to probe the specific three-dimensional structures required for biological activity. By incorporating the ribose or a ribose mimic into a bicyclic system, its conformational flexibility (puckering) can be restricted to either a North (N) or South (S) conformation. mdpi.com For example, methanocarba guanine nucleotides have been synthesized as either (N)- or (S)-GTP analogs. mdpi.com The synthesis of these enantiomerically pure carbocyclic analogs often requires resolution techniques or asymmetric synthesis to obtain the desired stereoisomer. nih.gov

Furthermore, the stereoselectivity of reactions can be highly specific to the reactants and mechanism. In the synthesis of the antiviral agent synguanol, a methylenecyclopropane (B1220202) analog, the reaction of a protected guanine derivative with a cyclopropane-containing alkylating agent proceeds with high Z-stereoselectivity. nih.gov This outcome is attributed to an E1cB elimination mechanism that proceeds through a "cyclic" cyclopropene (B1174273) intermediate, which then rearranges to favor the Z-isomer. nih.gov This demonstrates how understanding reaction mechanisms is crucial for controlling the stereochemical outcome.

Synthetic ChallengeStrategy/ConsiderationExampleOutcomeRef
N7 vs. N9 RegioselectivityBulky protecting groups (O6-diphenylcarbamoyl)Glycosylation of 2-N-acetyl-6-O-diphenylcarbamoylguanineHigh yield of N9 isomer researchgate.netnih.gov
Anomeric Control (α vs. β)Participating protecting groups on sugarC2-acyl group on glycosyl donorFormation of 1,2-trans glycosides researchgate.net
Sugar Pucker ConformationSynthesis of conformationally locked analogs(N)- and (S)-methanocarba GTPProbing enzyme conformational requirements mdpi.com
Geometric Isomerism (E vs. Z)Mechanism-driven stereoselectivity (E1cB)Synthesis of synguanolHigh Z-selectivity nih.gov

Mechanistic Insights from Structure-Activity Relationship Studies of Guanine Analogs

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a guanine analog correlates with its biological activity, providing mechanistic insights and guiding the design of more potent and selective molecules. Nucleobase and nucleoside analogs exert their effects through multifaceted mechanisms, often acting as prodrugs that require intracellular activation, typically through phosphorylation. nih.govyoutube.com

The active metabolites can then interact with various cellular targets. A primary mechanism is the inhibition of viral or cellular enzymes, such as DNA polymerases or kinases. nih.govlibretexts.org For example, the triphosphate forms of acyclic guanosine analogs like acyclovir (B1169) and ganciclovir (B1264) act as competitive inhibitors of viral DNA polymerases with respect to the natural substrate, dGTP. nih.govnih.gov Their incorporation into a growing DNA chain leads to chain termination because they lack the 3'-hydroxyl group necessary for the addition of the next nucleotide. libretexts.org

SAR studies reveal how specific substitutions influence these interactions. For instance, analysis of O6-substituted guanine derivatives showed that both O6-methylguanine and the bulkier O6-benzylguanine are mutagenic. researchgate.net However, they induce different mutation patterns: O6-methylguanine almost exclusively causes G-to-A transitions, whereas the benzyl (B1604629) analog also produces G-to-C and G-to-T transversions. This suggests that the size of the alkyl group at the O6 position alters the mechanism of mutagenesis, likely by affecting how the modified base is processed by DNA polymerases during replication. researchgate.net

The conformation of the analog is also a key determinant of activity. The biological activity of many nucleoside analogs resides in specific stereoisomers. For example, in methylenecyclopropane analogs of guanine, the antiviral activity is primarily associated with the Z-isomers. nih.gov Similarly, the ability of an analog to adopt a specific sugar pucker (e.g., North or South conformation) can determine its ability to bind to and be processed by target enzymes. mdpi.com These findings underscore the importance of the three-dimensional shape of the analog for its biological function. nih.gov

By systematically modifying the guanine scaffold and evaluating the biological consequences, SAR studies provide a detailed picture of the molecular interactions underlying the activity of these analogs, paving the way for the rational design of new therapeutic agents. youtube.comnih.gov

Advanced Analytical and Spectroscopic Methodologies for Guanine Research

Spectroscopic Characterization of Guanine (B1146940) and its Tautomers

Spectroscopic techniques are indispensable for investigating the structural nuances of guanine and its various tautomeric forms. Nuclear Magnetic Resonance (NMR) and Infrared Multiple Photon Dissociation (IRMPD) spectroscopy are two powerful methods that provide detailed insights at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for studying the tautomerism of guanine. nih.govmdpi.com Tautomers are structural isomers that readily interconvert, and in the case of guanine, this involves the migration of a proton. The canonical keto tautomer is the most stable and prevalent form, a key factor for the fidelity of genetic information. mdpi.com However, the existence of rare tautomers has been proposed to play a role in processes catalyzed by nucleic acid enzymes. nih.gov

Variable-temperature NMR experiments, combined with theoretical density functional theory (DFT) calculations, have been instrumental in understanding the factors that contribute to the remarkable stability of the canonical guanine tautomer. mdpi.comresearchgate.net These studies have shown that rare tautomers can be stabilized in solution through intermolecular hydrogen-bonding interactions, which in turn give rise to characteristic signals in proton NMR spectra, confirming their presence. nih.govmdpi.com Furthermore, NMR is used to study nuclear quantum effects, such as proton tunneling, in guanine-cytosine base pair analogues by analyzing deuterium (B1214612) isotope-induced changes in nitrogen NMR chemical shifts. rsc.org The imino protons of guanines involved in G-tetrad formation in G-quadruplexes produce distinctive chemical shifts around 10.5–12 ppm in ¹H-NMR spectra, providing a clear indicator of G-quadruplex formation and a means to monitor interactions with other molecules. nih.gov

Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy is a gas-phase technique used to obtain vibrational spectra of mass-selected ions. wikipedia.orgmpg.de This method involves the absorption of multiple infrared photons by an ion, leading to its fragmentation. wikipedia.org By tuning the wavelength of the infrared laser, a spectrum is generated that reflects the vibrational modes of the ion, providing detailed structural information. wikipedia.orgnih.gov

IRMPD spectroscopy, coupled with computational chemistry, has been effectively used to probe the structures of protonated guanine-containing mismatched base pairs in the gas phase. nih.gov By comparing the experimental IRMPD spectra with computed spectra for various possible structures, researchers can deduce the most likely conformation of the gas-phase ions. nih.gov This technique has been applied to study complexes of 9-ethylguanine (B105967) with other bases, revealing details about protonation sites and hydrogen bonding patterns. nih.gov The power of IRMPD lies in its sensitivity and its ability to analyze complex mixtures and unstable species that can only be prepared in the gas phase. wikipedia.orgnih.gov

Chromatographic Techniques for Guanine and Nucleotide Analysis

Chromatography is a fundamental separation technique widely used for the analysis of guanine and its related nucleotides in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the determination of guanine. sigmaaldrich.com It is particularly well-suited for analyzing polar and non-volatile compounds like nucleobases. Reverse-phase HPLC is a common mode, where a nonpolar stationary phase is used with a polar mobile phase. A highly sensitive assay for guanine has been developed using HPLC coupled with electrochemical detection (ECD), which can detect amounts in the picomole range. nih.govelsevierpure.com This method is applicable to the analysis of guanine in DNA and RNA after acid hydrolysis. nih.gov

Ion-pair reverse-phase HPLC has also been developed to resolve, identify, and quantify guanine nucleotides bound to proteins like Ras GTPase. nih.gov Furthermore, mixed-mode chromatography, which combines reverse-phase and ion-exchange mechanisms, allows for the efficient separation of guanine from other nucleobases with excellent peak shape and symmetry. helixchrom.com For more complex biological samples like urine, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) enables the direct analysis of guanine and its oxidized derivatives without extensive sample pretreatment. enghusen.dk

TechniqueColumn TypeDetection MethodApplicationReference
HPLCReverse-phase C18Electrochemical Detection (ECD)Guanine in DNA and RNA hydrolysates nih.govelsevierpure.com
HPLCIon-pair, Reverse-phase C18UVGuanine nucleotides bound to HRas protein nih.gov
HPLCCore-shell mixed-modeUV, ELSD, LC/MSSeparation of nucleobases helixchrom.com
HPLCLow-temperature reverse-phase C18Tandem Mass Spectrometry (MS/MS)Guanine and oxidized species in urine enghusen.dk
HPLCBIST B+Not specifiedDeoxyguanosine, Guanine, and Guanosine (B1672433) sielc.com

Gas Chromatography (GC) is another technique used for the analysis of nucleobases, including guanine. sigmaaldrich.comnih.gov Due to the low volatility of nucleobases, a derivatization step is typically required before GC analysis. One such method involves precolumn derivatization with isobutyl chloroformate, followed by separation on a capillary column and detection by a flame ionization detector (FID). researchgate.net This approach has been successfully applied to quantify the nucleobases from hydrolyzed DNA from human blood and plant samples. researchgate.net GC coupled with mass spectrometry (GC-MS), particularly with electron capture detection, has been used for the sensitive measurement of guanine adducts in DNA. nih.gov

Electrochemical Methods for Guanine Detection and Oxidation Studies

Electrochemical methods offer a simple, rapid, and highly sensitive approach for the detection and study of guanine. rsc.orgacs.org These techniques are based on the electrochemical oxidation of guanine at the surface of an electrode.

The electrochemical oxidation of guanine is an irreversible, pH-dependent process that involves multiple steps. rsc.orgscispace.com Studies using various carbon electrodes, such as glassy carbon and pyrolytic graphite, have shown that the oxidation first proceeds via a two-electron, two-proton process to form 8-oxoguanine. scispace.comnih.gov This product can then be further oxidized. nih.gov

A variety of modified electrodes have been developed to enhance the sensitivity and selectivity of guanine detection. These include:

Nano-In–ceria modified glassy carbon paste electrode: This sensor demonstrates potent electro-oxidation behavior and allows for the simultaneous determination of guanine and adenine (B156593). rsc.org

Reduced graphene oxide decorated with AuPt nanoclusters: This platform provides a rapid and sensitive method for the simultaneous detection of guanine and adenine with low detection limits. nih.gov

Self-assembled copper(II)–thiophenyl-azo-imidazole complex monolayer modified gold electrode: This modified electrode exhibits excellent electrocatalytic activity towards the oxidation of both adenine and guanine, enabling their simultaneous detection in a mixture and in DNA samples. rsc.org

Cyclodextrin-modified poly(N-acetylaniline) on a carbon paste electrode: This sensor has been used to investigate the oxidation mechanism of guanine and adenine. rsc.org

These electrochemical sensors have been successfully applied to determine guanine and adenine in biological fluids and DNA samples. rsc.orgrsc.org Differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are often the techniques of choice, offering low detection limits, typically in the micromolar to nanomolar range. rsc.orgnih.govrsc.org

Electrode ModificationAnalytes DetectedTechniqueLimit of Detection (Guanine)Reference
In-doped ceria nanoparticlesGuanine, AdenineNot specified1.19 x 10⁻⁸ M rsc.org
AuPt nanoclusters on reduced graphene oxideGuanine, AdenineSquare Wave Voltammetry (SWV)60 nM nih.gov
Copper(II)–thiophenyl-azo-imidazole on goldGuanine, AdenineDifferential Pulse Voltammetry (DPV)0.01 µM rsc.org
Cyclodextrin-modified poly(N-acetylaniline)Guanine, AdenineDifferential Pulse Voltammetry (DPV)0.05 µM rsc.org
Graphite-based nanocompositeGuanine, Adenine, Thymine (B56734), CytosineSquare Wave Voltammetry (SWV)0.5 µg mL⁻¹ acs.org

Biophysical Methods for Studying G-Quadruplex Structures

G-quadruplexes (G4s) are four-stranded secondary structures formed by guanine-rich nucleic acid sequences. nih.gov A variety of biophysical methods are employed to detect, characterize, and study the biological relevance of these structures. encyclopedia.pubnih.gov

Immunochemical Approaches: High-affinity antibodies that specifically recognize G4 DNA have been developed. nih.gov These antibodies are used in techniques like immunostaining to visualize G4 structures within cells. nih.gov G4 ChIP-seq, which combines chromatin immunoprecipitation with next-generation sequencing, utilizes these antibodies to map the genome-wide locations of G4 structures in the chromatin of fixed cells. nih.govnih.gov While powerful, it is noted that antibody-based methods could potentially influence the formation of G-quadruplexes. nih.gov

Fluorogenic Probes: Small molecule fluorescent probes that selectively bind to G-quadruplexes and exhibit a change in their fluorescence properties are valuable tools for G4 visualization and tracking. nih.govrsc.org These probes are designed to have high affinity and selectivity for G4 structures over other nucleic acid forms. rsc.org Upon binding, these probes can show a significant enhancement in fluorescence emission, a "light-up" effect, which allows for the detection and imaging of G4s in vitro and in living cells. rsc.orgrsc.org Examples of scaffolds used for these probes include thiazole (B1198619) orange, pyridinium, carbazole, and indolyl-quinolinium moieties. nih.govrsc.orglumiprobe.com Some probes, like SiR-PyPDS, enable real-time detection of individual G4 structures at the single-molecule level in living cells. mdpi.com

Probe Name/ClassCore MoietyApplicationKey FindingReference
Thiazole orangeThiazole orangeG4 staining, fluorescence intercalator displacement assayBecomes brightly fluorescent upon binding to G4 DNA. rsc.orglumiprobe.com
NBTENot specifiedG4 detection in live cellsDetected a higher percentage of G4 DNA in cancer cells compared to normal cells. mdpi.com
SiR-PyPDSPyridostatin derivativeSingle-molecule, real-time detection of G4s in living cellsG4 formation is cell-cycle-dependent. mdpi.com
Indolyl-quinolinium based ligandsIndolyl-quinoliniumG4 stabilization and sensingInduce the formation of parallel G4 structures and show fluorescence enhancement upon binding. rsc.org
TOR-G4Thiazole orange derivativeVisualization of RNA G4s via fluorescence lifetime imaging (FLIM)The fluorescence lifetime of the probe changes upon binding to nucleic acids, with the highest lifetime in the presence of G4s. lumiprobe.com

In Vivo Nuclear Magnetic Resonance (NMR): While most structural studies of G4s are conducted in vitro, in-cell NMR spectroscopy has emerged as a powerful technique to study these structures within a living cellular environment. mdpi.comspringernature.comresearchgate.net This method allows for the characterization of G-quadruplex structures and their interactions with ligands directly inside living cells, such as Xenopus laevis oocytes. mdpi.comspringernature.com The use of ¹⁹F-labeled probes in conjunction with ¹⁹F-detected in-cell NMR is a promising strategy to profile G-quadruplex-ligand interactions in the complex milieu of a cell. mdpi.com In-cell NMR has been crucial in providing unequivocal evidence for the existence of folded RNA G-quadruplexes in vivo. mdpi.com

Chemical Probing: Chemical probing techniques are used to map the formation of G-quadruplex structures within the genome of living cells. One such method utilizes potassium permanganate, a small molecule that can penetrate cell membranes and preferentially oxidize unpaired nucleotides in single-stranded DNA regions that often accompany G4 structures. nih.govnih.gov This permanganate-based methodology, when combined with high-throughput sequencing, provides a snapshot of DNA conformation across the entire genome in vivo. nih.gov Another approach, termed co-binding-mediated protein profiling (CMPP), uses cell-permeable G4-ligands functionalized with a photocrosslinking motif to identify G4-interacting proteins in their native chromatin environment. researchgate.net

Computational and Theoretical Studies of Guanine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations have been instrumental in elucidating the intrinsic properties of guanine (B1146940), offering a detailed picture of its electronic structure, reactivity, and the subtle energetic balances that govern its tautomeric forms.

Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been pivotal in characterizing the electronic structure of guanine. nih.govoup.com These studies have shown that the distribution of electrons within the purine (B94841) ring system is key to its chemical behavior. Full quantum mechanical studies, including those using Time-Dependent DFT (TD-DFT) and incorporating solvent effects through models like the Polarizable Continuum Model (PCM), have provided detailed descriptions of the processes initiated by UV light absorption. nih.govoup.com

The reactivity of guanine is a subject of intense computational study, particularly its susceptibility to damage by reactive oxygen species. DFT calculations have been used to model the molecular structure of guanine and predict its planarity. oup.com These theoretical approaches have also been used to study the substitution of guanine with analogues like 6-thioguanine (B1684491) in various DNA structures, revealing impacts on geometry and stability. nih.gov

Tautomeric Equilibria and Energetics

Guanine can exist in several tautomeric forms, and understanding their relative stabilities is crucial for comprehending its role in genetic information transfer. While the canonical keto-amino tautomer is predominant under physiological conditions, rare tautomers have been implicated in processes catalyzed by nucleic acid enzymes. buffalo.edu

Computational studies have been essential in exploring the tautomeric equilibria of guanine. oup.comoup.com Most quantum chemical calculations indicate that the energy differences between the lowest energy tautomers of guanine are small, with the precise values being highly sensitive to the level of theory used. oup.com A combination of NMR experiments and theoretical calculations has confirmed the remarkable stability of the canonical guanine tautomer. buffalo.edunih.gov DFT calculations have been employed to study the electronic effects of substituents on the stability of rare tautomers of guanine derivatives. buffalo.edu The relative energies of different tautomers have been calculated using methods like B3LYP/6-311++G(2df,2pd). buffalo.edu

The table below presents a summary of the relative energies for different guanine tautomers as determined by computational methods.

TautomerRelative Energy (kJ/mol)Computational Method
Canonical (keto-amino)0B3LYP/6-311++G(2df,2pd)
Rare Tautomers> 33B3LYP/6-311++G(2df,2pd)

Table 1: Relative energies of guanine tautomers calculated using DFT. The canonical form is the most stable. buffalo.edu

Interaction with Reactive Species (e.g., Hydroxyl Radicals, Alkylating Agents)

Guanine is a primary target for damage by reactive species, and computational methods have been invaluable in mapping the reaction mechanisms. The reaction of the hydroxyl radical (OH•) with guanine has been extensively studied using DFT. nih.govnews-medical.net These studies have investigated two primary pathways: the addition of the OH• to the C=C bonds of guanine and the direct hydrogen atom abstraction from its exocyclic amine group. nih.gov

DFT investigations have also been performed to understand the reaction of hydroxyl radicals with guanine within the context of a G-quadruplex. news-medical.net These studies revealed that the electrophilic attack of OH• at the C8 position of guanine, leading to the formation of 8-oxoG, is the most energetically favorable pathway. news-medical.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of guanine-containing systems, allowing researchers to observe the time-dependent behavior of these molecules and their interactions with their environment.

Dynamics of G-Quadruplex Folding and Unfolding Pathways

G-quadruplexes (G4s) are non-canonical nucleic acid structures formed by guanine-rich sequences, and their folding and unfolding are critical to their biological functions. nih.gov MD simulations have become a powerful tool to study these dynamic processes at an atomic level. oup.comnih.gov

Steered molecular dynamics (SMD) simulations have been used to explore the unfolding landscapes of G-quadruplexes. These simulations suggest that the unfolding of a G-quadruplex often proceeds through G-triplex intermediates. oup.com The unfolding process can involve base unzipping, typically starting at the 3'-end, opening of the G-stem, and strand slippage. nih.gov

All-atom MD simulations have also been used to probe the driving forces behind G4 formation. nih.gov These studies indicate that while guanine association is important, interactions involving the sugar-phosphate backbone, particularly the minimization of phosphate-phosphate repulsion, are crucial for the enthalpic stabilization of the G-tetrad. nih.gov The folding of G4s is a complex process that can be described by a kinetic partitioning mechanism, involving competition between multiple conformational ensembles.

Protein-Nucleic Acid Recognition Dynamics

The specific recognition of guanine by proteins is fundamental to many cellular processes, including gene regulation and DNA repair. MD simulations have provided significant insights into the dynamic nature of these interactions. oup.comoup.com

The recognition of guanine by proteins involves a combination of interactions, including:

Hydrogen Bonding: Specific hydrogen bonding patterns are crucial for distinguishing guanine from other bases. For example, arginine can form bidentate hydrogen bonds with the O6 and N7 atoms of guanine. nih.govnews-medical.net Asparagine and glutamine can also form specific hydrogen bonds with guanine.

Cation–π Interactions: The interaction between the electron-rich guanine ring and positively charged residues like lysine (B10760008) and arginine provides significant electrostatic stabilization.

π–π Stacking Interactions: The stacking of the guanine base with aromatic residues such as phenylalanine, tyrosine, and tryptophan further contributes to binding affinity.

MD simulations have revealed that protein-DNA interfaces are highly dynamic, with interactions such as salt bridges and hydrogen bonds breaking and reforming on the picosecond to nanosecond timescale. oup.com These simulations have been applied to various protein-DNA complexes, including transcription factors, to understand the balance between the inherent structural properties of the nucleic acid and the influence of the protein partner. oup.com

Computational tools have also been developed to predict protein-RNA interactions, specifically the binding of proteins to RNA G-quadruplexes. nih.gov These studies have shown that proteins with a high degree of disorder and hydrophilicity are likely to bind to RNA G-quadruplexes. nih.gov

The table below lists some of the key amino acid residues involved in the recognition of guanine.

Amino AcidType of Interaction with Guanine
ArginineBidentate hydrogen bonds, Cation–π interactions
LysineHydrogen bonds, Cation–π interactions
AsparagineHydrogen bonds
GlutamineHydrogen bonds
Phenylalanineπ–π stacking interactions
Tyrosineπ–π stacking interactions
Tryptophanπ–π stacking interactions

Table 2: Amino acids commonly involved in the recognition of guanine and the types of interactions they form. nih.govnews-medical.net

Solvent Effects on Guanine Reactivity and Interactions

The chemical environment, particularly the solvent, plays a critical role in modulating the reactivity and interactions of guanine. Computational studies have provided significant insights into these effects, revealing that solvent interactions can alter electronic properties, reaction energetics, and the stability of various guanine-containing structures.

Theoretical investigations have shown that the solvent environment profoundly influences the ionization potential of guanine. In a counterintuitive finding, it has been demonstrated that removing nearby water molecules can stabilize a "hole" (a radical cation) on a guanine base within a DNA duplex. nih.gov This is because the attractive electrostatic interaction that stabilizes the hole on the guanine is reduced by the presence of polar water molecules. nih.gov Therefore, the removal of these water molecules, for instance by the attachment of a neutral functional group, can decrease the free energy of the guanine radical cation, making it more stable. nih.gov This explains experimental observations where the oxidation of guanine is influenced by its solvent exposure. nih.gov Studies on guanine in double-stranded oligonucleotides with abasic sites, which increase the exposure of guanine to the aqueous solvent, have shown that the most solvent-exposed guanine is preferentially oxidized. nih.gov

The nature of the solvent also dictates the strength of hydrogen-bonding interactions. A theoretical study on the interaction between the anticancer drug 5-fluorouracil (B62378) and guanine in various solvents (water, carbon tetrachloride, acetone, and methanol) found that hydrogen bonds are weaker in solvents capable of hydrogen bonding compared to the gas phase or non-hydrogen-bonding solvents. acs.org Similarly, the triplet decay of guanine analogues like 6-thioguanine is significantly affected by water. Explicit microsolvation models show that hydrogen bonding between the sulfur atom of 6-thioguanine and a water molecule can slow its triplet decay, a crucial factor for its function as a photosensitizer. gromacs.org

Furthermore, solvent plays a key role in the formation and stabilization of guanine and its derivatives. Condensed-phase calculations modeling the formation of guanine in interstellar icy environments revealed that the products are substantially stabilized (by approximately 30 kcal/mol) by the water solvent effect compared to the gas phase. mdpi.com This stabilization makes the forward reaction from precursors like purine more feasible. mdpi.com Computational studies on G-quadruplexes also highlight the importance of solvent, as the stability of these structures is greatly influenced by the type of cation (e.g., K⁺ vs. Na⁺) present, whose ability to stabilize the structure is in turn affected by its hydration energy. nih.govnih.gov

Table 1: Summary of Solvent Effects on Guanine Properties from Computational Studies

Guanine SystemSolvent/EnvironmentObserved EffectComputational Method/FindingReference
Guanine in Duplex DNAAqueous (Water)Removal of water stabilizes the guanine radical cation.Reduced electrostatic screening from the solvent enhances attractive interactions stabilizing the hole. nih.gov
Guanine-5-fluorouracil ComplexWater, Methanol, AcetoneWeaker hydrogen bonding compared to gas phase.Hydrogen-bonding solvents compete for interactions, weakening the complex. acs.org
6-thioguanineAqueous (Water)Slower triplet state decay.Hydrogen bonding between the sulfur atom and water brakes the decay mechanism. gromacs.org
Guanine FormationSimulated Interstellar Ice (Water)Products are significantly stabilized, favoring formation.Condensed-phase calculations show ~30 kcal/mol stabilization of products by water. mdpi.com
Guanine in GG sequencesIncreased solvent exposure (via abasic sites)Preferential oxidation of the most solvent-exposed guanine.The "hole" preferentially localizes on the guanine with greater contact with the aqueous environment. nih.gov

Combined Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

To accurately model chemical reactions and complex electronic phenomena within large biological systems like DNA, combined quantum mechanical/molecular mechanical (QM/MM) methods are indispensable. nih.govacs.org These approaches treat a small, chemically active region (e.g., the reacting guanine base and its immediate partners) with a high-level, computationally expensive quantum mechanics (QM) method, while the larger surrounding environment (the rest of the DNA, proteins, and solvent) is described by a more efficient molecular mechanics (MM) force field. nih.gov This hybrid strategy combines the accuracy of QM for describing bond breaking/forming and electronic rearrangements with the speed of MM for modeling the vast environment. nih.govacs.org

QM/MM methods are generally implemented using either a subtractive or an additive scheme to couple the QM and MM regions. nih.gov

Subtractive Scheme: The total energy is calculated by adding the QM energy of the QM region and the MM energy of the entire system, then subtracting the MM energy of the QM region. nih.gov

Additive Scheme: The total energy is the sum of the QM energy of the QM region, the MM energy of the MM region, and an explicit interaction term between the QM and MM parts. nih.gov The electrostatic interactions between the QM and MM regions can be handled at different levels of theory, such as electrostatic embedding, where the MM point charges polarize the QM electron density. nih.gov

A primary application of QM/MM in studying guanine is the investigation of tautomerization in mutagenic base pairs. Tautomers are structural isomers that differ in the position of protons and double bonds. The formation of rare enol tautomers of guanine can lead to mispairing with thymine (B56734) (G-T) instead of cytosine, a fundamental mechanism of spontaneous mutation. QM/MM simulations have been crucial in understanding the energetics of this process. nih.govnih.gov Studies on the guanine-thymine (G-T) mispair have shown that the environment significantly influences the reaction free energies and barriers for tautomerization. nih.gov For instance, the tautomerization of the wobble G-T pair to a Watson-Crick-like G-T pair is endoergic in a DNA duplex but becomes slightly exoergic within the active site of a DNA polymerase, where amino acid residues like Arg517 and Asn513 provide electrostatic stabilization. nih.gov These findings highlight how the enzymatic environment can facilitate the formation of mutagenic tautomers. nih.govnih.gov

QM/MM has also been applied to investigate the stability and properties of G-quadruplexes, which are complex structures formed in guanine-rich regions of DNA. nih.gov By treating the core guanine tetrads at the QM level, researchers can obtain accurate energetic descriptions that are difficult to achieve with pure MM methods. These studies have investigated the role of central cations (K⁺ vs. Na⁺) in stabilizing the quadruplex structure, finding that replacing potassium with sodium in the core of a human telomeric G-quadruplex yields an energetically more favorable structure at the QM level, despite leading to significant structural distortion in geometry optimizations. nih.gov

Force Field Development and Validation for Guanine-Containing Systems

Molecular dynamics (MD) simulations, which provide atomic-level insights into the structure, dynamics, and interactions of biological macromolecules, rely entirely on the quality of the underlying molecular mechanics (MM) force field. acs.org A force field is a set of energy functions and associated parameters that describe the potential energy of a system of atoms. For guanine-containing systems like DNA, the development and validation of accurate force fields are critical for obtaining reliable simulation results. The most commonly used force fields for nucleic acids include the AMBER, CHARMM, and GROMOS families. acs.orggromacs.orgnih.gov

The development of these force fields is an ongoing process involving re-parameterization and validation against both high-level quantum mechanical calculations and experimental data. nih.gov For example, early versions of the GROMOS force field produced overly flexible DNA duplexes with limited Watson-Crick hydrogen bonding. nih.gov This led to the development of improved parameter sets, such as 45A4 and later 53A6, by refining nucleotide backbone torsional-angle parameters and base charge distributions based on QM data, which showed better agreement with solution NMR data. nih.govnih.gov

Similarly, the AMBER force field has undergone numerous refinements. A significant challenge in DNA simulations is correctly modeling the conformational equilibrium between the BI and BII backbone states. The widely used AMBER parm99 force field was improved with corrections to the α and γ backbone torsions, leading to the parmbsc0 and parmbsc1 (also known as AMBER ff10 and ff12) versions, which provide a more accurate description of DNA structure and dynamics. nih.gov Further development led to the DES-Amber force field, which modified nonbonded and torsion parameters to improve compatibility with protein and ion parameters for mixed systems. acs.org

The CHARMM force field has also been systematically improved. The CHARMM27 force field was found to underestimate the population of the important BII backbone state in DNA. nih.gov This prompted a re-parameterization effort, guided by QM data, which resulted in the CHARMM36 force field. This updated version provides a much-improved description of the BI/BII equilibrium and can also successfully model transitions between different DNA forms (e.g., B-DNA to A-DNA). nih.gov

Validation is a crucial step in force field development. It involves comparing simulation results with a wide range of experimental observables, such as NMR J-couplings, nuclear Overhauser effects (NOEs), and crystal structures. acs.orgnih.gov Comparative studies simulating the same DNA sequence, like the Dickerson-Drew dodecamer, with different force fields have revealed significant discrepancies. For instance, simulations showed that the AMBER force field produced remarkably stable duplexes, while the GROMOS 53A6 force field led to unstable structures, highlighting major differences in the treatment of torsional barriers. acs.org These validation studies are essential for identifying the strengths and weaknesses of current force fields and guiding future improvements.

Table 2: Comparison of Major Force Fields for Guanine/DNA Simulation

Force Field FamilyKey Versions for DNAStrengthsReported Issues / Areas of RefinementReference
AMBERparmbsc0, parmbsc1 (ff10/ff12), DES-AmberGenerally produces stable DNA duplexes; extensively validated.Older versions had issues with sugar pucker and backbone torsions (α/γ); ongoing refinement for non-canonical structures. acs.orgnih.govacs.org
CHARMMCHARMM27, CHARMM36Widely used for proteins and nucleic acids; CHARMM36 improves BI/BII sampling and A/B/Z-DNA transitions.CHARMM27 significantly underestimated the BII backbone state population. nih.gov
GROMOS45A4, 53A6, 54A7United-atom force field, computationally efficient. Parameterized against thermodynamic data.Early versions produced unstable DNA duplexes. Low torsional barriers for α/γ can lead to non-canonical conformations. nih.govacs.orggromacs.orgnih.gov

Evolutionary and Astrobiological Context of Guanine

Role in the Origin and Evolution of Genetic Systems

Guanine (B1146940) is one of the four primary nucleobases that form the building blocks of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). hee.nhs.uk In the DNA double helix, guanine pairs with cytosine via three hydrogen bonds, contributing to the stability of the genetic code. allen.ingenome.gov This specific pairing is essential for the accurate replication and transcription of genetic information. hee.nhs.uk The guanine-cytosine bond is stronger than the adenine-thymine bond, which has only two hydrogen bonds, meaning that regions of DNA rich in G-C pairs are more stable. genome.gov

The evolution of life is intrinsically linked to the evolution of genetic systems. The "RNA world" hypothesis posits that RNA, not DNA, was the primary form of genetic material in early life. youtube.comyoutube.com In this scenario, guanine would have been a crucial component of these primordial RNA molecules, which are thought to have possessed both genetic and catalytic capabilities. youtube.com The transition to DNA-based systems likely occurred later, with guanine seamlessly transitioning its role as a core informational unit. The guanine and cytosine content of a bacterium's genome is also related to its phylogeny, suggesting that the pressure to have a certain G-C content has influenced bacterial evolution. pnas.org

The unique physicochemical properties of guanine may have also played a direct role in the spontaneous emergence of life. nih.gov It has been hypothesized that guanine's ability to self-assemble into G-quadruplex structures could have provided a scaffold for the polymerization and folding of the first informational polymers, potentially acting as a precursor to transfer RNA (tRNA) and facilitating a primitive form of translation. nih.gov

Prebiotic Chemistry and the Abiogenic Formation of Guanine

A central question in the study of the origin of life is how the essential building blocks, such as guanine, could have formed from simpler molecules present on the early Earth. This process is known as prebiotic or abiogenic synthesis. Scientists have explored several plausible pathways for the formation of guanine under conditions thought to be representative of the primitive Earth. nih.govchemistryworld.com

One of the most prominent hypotheses involves formamide (B127407) (H₂NCHO) as a precursor. nih.govnih.gov Heating formamide in the presence of certain minerals, such as montmorillonites, has been shown to produce a variety of nucleic acid bases, including guanine. nih.gov High-energy events, such as extraterrestrial impacts, could have also driven the synthesis of nucleobases from formamide. nih.gov Simulations using high-power lasers to mimic the impact of an extraterrestrial body have demonstrated that the dissociation of formamide can produce highly reactive radicals that subsequently react to form adenine (B156593), guanine, cytosine, and uracil (B121893). nih.gov

Other proposed abiotic synthesis routes for guanine include:

Ammonium (B1175870) Cyanide Polymerization: Heating ammonium cyanide (NH₄CN) has been shown to produce small amounts of guanine. allen.in

Fischer-Tropsch Synthesis: This process, involving heating a gas mixture of carbon monoxide (CO), hydrogen (H₂), and ammonia (B1221849) (NH₃) with a catalyst, can also yield guanine. allen.inwikipedia.org

High-Temperature Plasma: Quenching a high-temperature plasma of a gas mixture containing nitrogen, carbon monoxide, and water has been demonstrated to synthesize guanine, uracil, and cytosine. nih.gov

These various experimental findings support the idea that guanine could have been available on the early Earth for the emergence of life. newatlas.com

Table of Prebiotic Guanine Synthesis Methods

MethodPrecursorsConditionsOther Products
Formamide SynthesisFormamideHeating with mineral catalysts (e.g., montmorillonites) or high-energy impactsAdenine, Cytosine, Uracil, Purine (B94841), Hypoxanthine (B114508)
Ammonium Cyanide PolymerizationAmmonium CyanideHeatingAdenine
Fischer-Tropsch SynthesisCO, H₂, NH₃Heating with an alumina (B75360) catalystAdenine, Uracil, Thymine (B56734)
High-Temperature Plasma QuenchingN₂, CO, H₂O gas mixtureHigh-temperature plasma followed by rapid quenchingUracil, Cytosine

Astrobiological Considerations for Extraterrestrial Guanine Detection

The discovery of organic molecules, including nucleobases, in meteorites has provided strong evidence for the extraterrestrial delivery of the building blocks of life to early Earth. wikipedia.orgthe-scientist.com Guanine, along with adenine and other purines, has been detected in various carbonaceous chondrite meteorites, such as the Murchison meteorite. sciencenews.orgnih.govuniversemagazine.com The isotopic composition of these meteoritic nucleobases suggests they are of extraterrestrial origin and not the result of terrestrial contamination. nih.govnasa.gov

The recent detection of all five nucleobases of DNA and RNA (adenine, guanine, cytosine, thymine, and uracil) in meteorite samples further strengthens the hypothesis that these crucial components for life could have originated in space. newatlas.comthe-scientist.comsciencenews.org The successful detection of the more fragile pyrimidine (B1678525) bases, cytosine and thymine, was achieved using a more gentle extraction technique with cool water, suggesting they may have been destroyed in previous analyses that used hot acid. newatlas.com

The abiotic formation of guanine under astrophysical conditions has also been demonstrated in laboratory experiments. The ultraviolet (UV) irradiation of purine in astrophysical ice analogs containing water and ammonia can produce both adenine and guanine. nasa.govnih.govnih.gov These experiments simulate conditions found in dense molecular clouds or on the surfaces of icy bodies in planetary systems, suggesting that the chemical pathways for guanine synthesis are likely widespread in the cosmos. nasa.govmdpi.com

The search for extraterrestrial life, therefore, includes the search for organic biosignatures like guanine. techexplorist.com Future missions to other planets and moons in our solar system may employ advanced analytical techniques to detect these molecules. scitechdaily.com The development of portable, automated instruments, such as microchip electrophoresis analyzers, will be crucial for in-situ analysis of extraterrestrial samples. techexplorist.comscitechdaily.com The detection of guanine and other nucleobases on a celestial body would be a significant step in understanding the potential for life beyond Earth.

Emerging Research Directions and Methodological Advances in Guanine Studies

Integration of Multi-Omics Approaches in Guanine-Related Pathway Analysis

The complexity of guanine (B1146940) metabolism and its downstream effects necessitates a holistic analytical approach. Multi-omics, the integrated analysis of diverse "-omic" datasets including genomics, transcriptomics, proteomics, and metabolomics, is emerging as a powerful strategy to unravel the intricate network of guanine-related pathways. nih.govnih.gov By combining these data layers, researchers can move beyond the study of individual components to a systems-level understanding of how guanine metabolism is regulated and how its dysregulation contributes to disease. nih.gov

Integrative multi-omics studies have begun to shed light on the role of purine (B94841) metabolism in various diseases. For instance, in certain cancers, a multi-omics approach has identified the dysregulation of purine biosynthesis and degradation as a key metabolic vulnerability. scienceopen.com By analyzing transcriptomic and metabolomic data from endometrial cancer tissues, researchers have identified significant alterations in nucleotide metabolism pathways. nih.govresearchgate.net Similarly, in periodontitis, an integrative analysis of the transcriptome and metabolome of gingival crevicular fluid revealed that purine metabolism is among the most significantly altered pathways, with key metabolites like deoxyinosine being linked to disease pathogenesis through a gene-metabolite-pathway network. nih.gov

These studies often employ sophisticated computational tools to integrate large datasets and identify meaningful correlations. For example, methods like Multi-Omics Pathway Analysis (MOPA) can score individual pathways on a sample-wise basis, providing insights into the multi-omics regulatory activity. plos.org Such integrative approaches are crucial for identifying novel biomarkers and therapeutic targets within guanine-related pathways. nih.gov

Table 1: Examples of Multi-Omics Studies in Guanine-Related Pathway Analysis

Disease/ContextOmics Data IntegratedKey Findings Related to Guanine PathwaysReference(s)
Diffuse Intrinsic Pontine Glioma (DIPG)Genomics, Transcriptomics, MetabolomicsH3K27M mutation leads to misregulated purine metabolism, amplifying both biosynthesis and degradation. scienceopen.com
Endometrial CancerProteomics, MetabolomicsIdentification of significant alterations in amino acid and nucleotide metabolism pathways in cancer tissues. nih.govresearchgate.net
PeriodontitisTranscriptomics, MetabolomicsPurine metabolism and ABC transporter pathways are significantly altered; deoxyinosine identified as a key metabolite. nih.gov
Ciprofloxacin-Resistant SalmonellaTranscriptomics, MetabolomicsSignificant changes in purine metabolism pathways are associated with antibiotic resistance. mdpi.com

Novel Methodologies for Modulating Guanine-Related Biological Pathways

The central role of guanine in cellular processes has spurred the development of innovative strategies to modulate its associated pathways for therapeutic purposes. These methodologies range from targeting regulatory RNA elements to inhibiting key enzymes involved in guanine metabolism and signaling.

A promising approach involves the targeting of guanine riboswitches , which are structured non-coding RNA domains in the 5'-untranslated regions of certain bacterial mRNAs that regulate gene expression in response to guanine levels. nih.govplos.orgmdpi.com By binding to the riboswitch, guanine or its analogs can induce a conformational change in the RNA, leading to the termination of transcription of downstream genes involved in purine biosynthesis and transport. nih.govplos.org Researchers have successfully designed synthetic small molecules, such as pyrimidine (B1678525) analogs, that mimic guanine and act as agonists for the guanine riboswitch. nih.govplos.org These compounds have demonstrated bactericidal activity against pathogenic bacteria, including multidrug-resistant strains, by repressing essential genes even when the cell is starved for guanine. nih.gov This strategy offers a novel class of potential antibiotics that exploit a regulatory mechanism absent in humans. nih.govmdpi.com

Another significant area of research is the development of guanine derivatives as inhibitors of poly(ADP-ribose) polymerase (PARP) . PARP enzymes are crucial for DNA repair, and their inhibition can be particularly effective in killing cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.govdrugtargetreview.comyoutube.comyoutube.com Natural guanine derivatives, such as 7-methylguanine (B141273) and 8-hydroxy-7-methylguanine, have been shown to effectively suppress PARP activity. nih.gov These compounds can penetrate cells and inhibit H₂O₂-stimulated PARP activation, demonstrating cytoprotective effects in models of oxidative stress. nih.gov The mechanism of PARP inhibitors involves not only blocking the enzymatic activity but also "trapping" the PARP protein on the DNA, which leads to cytotoxic DNA lesions. nih.govdrugtargetreview.com

Furthermore, investigations into the signaling pathways activated by extracellular guanine are revealing new therapeutic avenues. Extracellular guanine and its nucleoside, guanosine (B1672433), are now recognized as important signaling molecules in the central nervous system. nih.gov Studies have shown that extracellular guanine can activate the nitric oxide (NO) signaling pathway, which is involved in learning and memory. This has led to the exploration of guanine administration as a potential therapy for memory-related disorders. nih.gov

High-Throughput Screening and Computational Design for Guanine-Interacting Molecules

The discovery of novel molecules that specifically interact with guanine-related targets is being accelerated by advances in high-throughput screening (HTS) and computational design. opentrons.comtechnologynetworks.com These technologies enable the rapid testing of large chemical libraries and the rational design of compounds with desired properties.

High-throughput screening assays have been developed to identify inhibitors of key enzymes in the purine biosynthesis pathway. bellbrooklabs.com For example, HTS has been used to screen for inhibitors of phosphoribosylaminoimidazole carboxylase, phosphoribosylaminoimidazole succinocarboxamide synthetase (PAICS), an enzyme that is a potential drug target in cancer due to the high demand for de novo purine synthesis in rapidly dividing cells. bellbrooklabs.com HTS is also employed to discover ligands for G-quadruplexes, which are non-canonical DNA structures formed in guanine-rich sequences and are implicated in the regulation of oncogenes like c-MYC. acs.org Additionally, HTS methodologies are being developed for the quantitative analysis of aptamer binding, which are short nucleic acid sequences that can bind to specific targets, including small molecules like guanine. nih.govresearchgate.netnih.gov

Computational design and in silico screening are playing an increasingly vital role in the development of guanine-interacting molecules. nih.govmdpi.com These methods allow for the virtual screening of vast libraries of compounds against a target protein or nucleic acid structure, predicting their binding affinity and potential inhibitory activity. researchgate.netf1000research.com For instance, in silico screening has been used to identify potential inhibitors of the c-MYC G-quadruplex from a library of synthetic compounds. acs.org Molecular docking and molecular dynamics simulations are employed to understand the binding modes and stability of ligand-target complexes, guiding the design of more potent and selective inhibitors. acs.orgchemrxiv.org This computational approach has also been applied to the design of inhibitors for enzymes like guanase, a key enzyme in purine degradation, by creating analogs of known natural inhibitors. nih.gov

Table 2: Methodologies for Discovering Guanine-Interacting Molecules

MethodologyTargetExample ApplicationReference(s)
High-Throughput Screening (HTS)PAICS enzymeIdentification of inhibitors for a key enzyme in the de novo purine biosynthesis pathway as potential anticancer agents. bellbrooklabs.com
High-Throughput Screening (HTS)G-quadruplexesScreening for small molecules that stabilize the c-MYC G-quadruplex to downregulate oncogene expression. acs.org
High-Throughput Quantitative Binding AnalysisDNA AptamersCharacterization of the binding affinity and specificity of aptamers for various ligands. nih.govresearchgate.net
In Silico Screeningc-MYC G-quadruplexVirtual screening of compound libraries to identify potential anticancer agents that bind to the G-quadruplex structure. acs.org
Computational DesignGuanaseDesign and synthesis of analogues of a natural inhibitor (azepinomycin) to create competitive inhibitors of guanase. nih.gov

Q & A

How can synthesis of 2-Amino-1,8-dihydro-6H-purin-6-one be optimized to improve yield and purity?

Methodological Answer:
Synthetic routes often involve alkylation or coupling reactions under controlled conditions. For example, phase transfer catalysis (PTC) with bases like pyridine or diisopropylethylamine in solvents such as 1-methylpyrrolidin-2-one (20–150°C) can enhance regioselectivity at the 9-position of the purine ring . Critical parameters include:

  • Temperature control : Higher temperatures (e.g., 150°C) may accelerate side reactions, while lower temperatures (20–50°C) favor selectivity.
  • Catalyst choice : Diphenyl carbonate or acetyl chloride improves acylation efficiency .
  • Purification : Crystallization or chromatography (e.g., reverse-phase HPLC) isolates the product from impurities like N7-substituted isomers .

What spectroscopic techniques are most reliable for distinguishing tautomeric forms of this compound?

Methodological Answer:
Tautomerism (e.g., 6-oxo vs. 8-oxo forms) can be resolved using:

  • UV-Vis spectroscopy : Absorption maxima at 246–250 nm and 271–275 nm in 0.1 M HCl confirm the 6-oxo tautomer .
  • NMR : 1H^1\text{H}-NMR chemical shifts for NH protons (δ 10–12 ppm) and 13C^{13}\text{C}-NMR signals for carbonyl carbons (δ 160–170 ppm) differentiate tautomers .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (151.13 g/mol for C5H5N5O\text{C}_5\text{H}_5\text{N}_5\text{O}) and fragmentation patterns .

How should researchers address discrepancies in reported solubility and stability data for this compound?

Methodological Answer:
Variations in solubility (e.g., Log S = -2.5 to -1.8) and stability often arise from tautomerism, impurities, or storage conditions. Strategies include:

  • Standardized protocols : Use consistent solvents (e.g., DMSO for stock solutions) and temperatures (25°C) for solubility testing .
  • Stability studies : Monitor degradation via HPLC under stress conditions (e.g., pH 1–13, 40–60°C). Degradation products like 7-methylguanine (via hydrolysis) indicate susceptibility to aqueous environments .
  • Impurity profiling : LC-MS or 1H^1\text{H}-NMR identifies common impurities (e.g., guanine derivatives) that skew data .

What experimental approaches are recommended for evaluating the biological activity of this compound derivatives?

Methodological Answer:
To assess antiviral or antitumor potential:

  • Enzyme inhibition assays : Measure IC50_{50} against target enzymes (e.g., viral polymerases) using fluorogenic substrates .
  • Cell-based assays : Test cytotoxicity (e.g., MTT assay) and selectivity in cancer vs. normal cell lines .
  • Binding studies : Surface plasmon resonance (SPR) quantifies affinity (KD_\text{D}) for nucleic acids or receptors .

How can regioselectivity challenges during alkylation of the purine ring be mitigated?

Methodological Answer:
Undesired N7 vs. N9 alkylation is a common issue. Solutions include:

  • Protecting groups : Acetyl or benzyl groups at the 2-amino position direct alkylation to the 9-position .
  • Solvent effects : Polar aprotic solvents (e.g., THF) favor N9 selectivity over DMSO .
  • Catalytic systems : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates and selectivity under mild conditions .

What are the best practices for characterizing degradation products of this compound under physiological conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to simulated gastric fluid (pH 1.2) or phosphate buffer (pH 7.4) at 37°C for 24–72 hours .
  • Analytical tools :
    • HPLC-DAD : Tracks degradation kinetics via UV absorbance changes.
    • LC-HRMS : Identifies hydrolyzed products (e.g., 2-amino-7-methylhypoxanthine) and oxidation byproducts .
    • NMR : Detects structural changes in the purine ring (e.g., loss of methyl groups) .

How can computational methods aid in predicting the reactivity of this compound derivatives?

Methodological Answer:

  • DFT calculations : Predict electrophilic/nucleophilic sites using frontier molecular orbital (FMO) analysis .
  • Molecular docking : Simulate binding poses with target proteins (e.g., adenosine receptors) to prioritize synthesis .
  • QSAR models : Correlate substituent effects (e.g., methyl vs. phenyl groups) with bioactivity data .

What strategies resolve contradictions in reported melting points or crystallographic data?

Methodological Answer:
Discrepancies may stem from polymorphic forms or hydration states.

  • Single-crystal XRD : Determines absolute configuration and hydrogen-bonding networks .
  • DSC/TGA : Differentiates anhydrous vs. hydrated forms (e.g., trihydrate at 683208-61-9) via endothermic peaks .
  • Standardized recrystallization : Use ethanol/water mixtures to isolate the thermodynamically stable polymorph .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.